3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione
Description
3-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core. This five-membered ring contains two oxygen atoms and two ketone groups, which confer rigidity and electronic properties critical for biological interactions. Attached to the oxazolidine core is a methyl group linked to a sulfonylated azetidine (four-membered nitrogen ring). The sulfonyl group is substituted with a 5-fluoro-2-methoxybenzene moiety, introducing halogen and alkoxy functionalities that enhance lipophilicity and metabolic stability .
Its synthesis likely involves multi-step reactions, including sulfonylation of azetidine, followed by coupling to the oxazolidine core—a methodology analogous to other oxazolidine derivatives described in the literature .
Properties
IUPAC Name |
3-[[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O6S/c1-22-11-3-2-10(15)4-12(11)24(20,21)16-5-9(6-16)7-17-13(18)8-23-14(17)19/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXFWNLYVNTXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione is a novel chemical entity that has attracted attention for its potential therapeutic applications. Its unique structure combines an oxazolidine core with a sulfonamide moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including antimicrobial and cytotoxic effects, along with synthetic routes and pharmacokinetic considerations.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 326.35 g/mol. The presence of the 5-fluoro-2-methoxybenzenesulfonyl group is significant as it may enhance the compound's lipophilicity and cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 2309774-70-5 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazolidine and sulfonamide groups have shown effectiveness against various bacterial strains, including resistant species such as Staphylococcus aureus and Escherichia coli.
In vitro studies suggest that these compounds inhibit bacterial growth by disrupting protein synthesis, a mechanism common to many oxazolidinone antibiotics. The ID50 values for related compounds indicate a strong inhibitory effect on Gram-positive bacteria, with values often in the nanomolar range .
Cytotoxicity
Cytotoxicity studies are critical for evaluating the safety profile of new compounds. Preliminary tests on cell lines such as L929 and HepG2 have shown variable results. Some derivatives were found to be non-cytotoxic at certain concentrations while others exhibited dose-dependent toxicity. For example, at concentrations of 100 µM and above, some compounds demonstrated significant cytotoxic effects on L929 cells, indicating a need for further evaluation of therapeutic windows .
The proposed mechanism of action for This compound involves interference with bacterial ribosomal function, akin to other oxazolidinones like linezolid. This interaction prevents the formation of functional ribosome complexes necessary for protein synthesis .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes:
- Formation of the azetidine intermediate through reaction with sulfonyl chloride.
- A coupling reaction with an appropriate amine to form the oxazolidine ring.
These synthetic methods are crucial for producing compounds in sufficient yields for biological testing.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxazolidine derivatives in combating antibiotic resistance. For instance:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study demonstrated that related sulfonamide derivatives inhibited tumor growth in xenograft models, suggesting a potential role as anticancer agents. The mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings : In vitro assays have shown that it exhibits broad-spectrum activity, which could be beneficial in developing new antibiotics amid rising antibiotic resistance.
Enzyme Inhibition
The compound's sulfonamide group suggests potential inhibitory effects on enzymes involved in metabolic pathways, such as acetylcholinesterase.
Mechanism of Action : By inhibiting these enzymes, the compound may modulate neurotransmitter levels, which could have implications for treating neurological disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been fully characterized. However, factors influencing its bioavailability include:
- Absorption and Distribution : The lipophilicity due to the propan-2-yl group may enhance membrane permeability.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions typical for sulfonamide-containing compounds.
Comparison with Similar Compounds
Research Findings and Data
- Synthetic Yields : Oxazolidine derivatives typically exhibit moderate-to-high yields (e.g., 60–85%) in multi-step syntheses, as seen in analogous compounds ().
- Melting Points : Derivatives with bulky substituents (e.g., dichlorophenyl in Vinclozolin) show higher melting points (>150°C) compared to those with flexible groups (e.g., azetidine in the target compound, likely <120°C) .
- Spectroscopic Data : Key IR stretches for oxazolidine-2,4-dione cores include C=O (~1770 cm⁻¹) and C-O-C (~1250 cm⁻¹), with variations depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
